The presence of the acetyl chloride functional group (CH3C(O)Cl) signifies its ability to act as an acylating agent. Acyl chlorides react with various nucleophiles, introducing an acyl group (RCO-) onto the nucleophilic molecule. This property could be useful for introducing a nitro-substituted aromatic acyl group into different target molecules for various research purposes [].
The introduction of a nitro-substituted aromatic acyl group can be a strategy for biomolecule derivatization. This derivatization can alter the solubility, reactivity, or other properties of the biomolecule, which can be beneficial for applications like protein purification or improving detection methods in research [].
2-(4-Nitrophenyl)acetyl chloride, with the chemical formula C₈H₆ClNO₃ and CAS number 50434-36-1, is a yellow crystalline solid known for its strong acylating properties. This compound features a nitrophenyl group attached to an acetyl chloride moiety, making it a versatile intermediate in organic synthesis. Its molecular weight is approximately 199.59 g/mol . The compound is classified as hazardous, with warnings indicating that it can cause severe skin burns and eye damage upon contact, and is harmful if swallowed .
As 2-(4-Nitrophenyl)acetyl chloride is primarily used as a reagent, a specific mechanism of action is not applicable. Its function lies in transferring the 2-(4-nitrophenyl)acetyl group to other molecules in organic synthesis.
2-(4-Nitrophenyl)acetyl chloride is likely to be a hazardous compound due to the presence of the acyl chloride group. Here are some potential hazards to consider:
These reactions highlight its utility as a reactive acylating agent in organic chemistry.
While specific biological activity data on 2-(4-Nitrophenyl)acetyl chloride is limited, compounds containing nitrophenyl groups are often associated with various biological activities, including antimicrobial and anticancer properties. The reactivity of this compound allows it to potentially interact with biological macromolecules, which could lead to significant biological effects depending on the context of its use .
Several methods exist for synthesizing 2-(4-Nitrophenyl)acetyl chloride:
These methods illustrate its accessibility for laboratory synthesis.
2-(4-Nitrophenyl)acetyl chloride finds applications in various fields:
These applications underscore its significance in both industrial and research settings.
Interaction studies involving 2-(4-Nitrophenyl)acetyl chloride typically focus on its reactivity with nucleophiles. For instance, it has been shown to effectively acylate amino acids and peptides, which can be pivotal in studying protein modifications. Additionally, its interactions with various biological molecules may provide insights into drug design and development processes.
When comparing 2-(4-Nitrophenyl)acetyl chloride with similar compounds, several notable examples emerge:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Acetyl Chloride | C₂H₃ClO | A simpler acyl chloride; less reactive than 2-(4-nitrophenyl)acetyl chloride. |
| 4-Nitrobenzoyl Chloride | C₇H₄ClN₁O₃ | Contains a nitro group but lacks the acetyl functionality. |
| Benzoyl Chloride | C₇H₅ClO | Similar structure but without the nitro group; used in similar applications. |
The uniqueness of 2-(4-Nitrophenyl)acetyl chloride lies in its combination of both nitro and acetyl functionalities, which enhances its reactivity and application scope compared to these similar compounds .
The synthesis of 2-(4-Nitrophenyl)acetyl chloride represents a critical process in organic chemistry, particularly for the preparation of various pharmaceutical intermediates and fine chemicals. The most common and efficient synthetic route involves the chlorination of 4-nitrophenylacetic acid using thionyl chloride (SOCl₂) [2] .
The chlorination of 4-nitrophenylacetic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The reaction can be represented as follows:
4-Nitrophenylacetic acid + SOCl₂ → 2-(4-Nitrophenyl)acetyl chloride + SO₂ + HCl
The mechanism involves several key steps:
This reaction pathway is particularly advantageous because the byproducts (SO₂ and HCl) are gases that can easily escape from the reaction mixture, driving the equilibrium toward product formation [5] [4].
The optimal conditions for the chlorination of 4-nitrophenylacetic acid with thionyl chloride typically involve:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 40-60°C | Higher temperatures accelerate the reaction but may lead to side reactions |
| Reaction Time | 2-4 hours | Longer times ensure complete conversion |
| Molar Ratio (SOCl₂:Acid) | 1.5-2:1 | Excess thionyl chloride ensures complete conversion |
| Solvent | Dichloromethane or Toluene | Facilitates heat transfer and dissolution |
| Catalyst | DMF (catalytic amount) | Accelerates the reaction through formation of Vilsmeier-type intermediate |
The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly enhance the reaction rate through the formation of a Vilsmeier-type intermediate [5] [6].
While thionyl chloride is the preferred chlorinating agent for the synthesis of 2-(4-Nitrophenyl)acetyl chloride, several alternatives can be employed:
Phosphorus pentachloride (PCl₅): Effective but produces phosphorus oxychloride (POCl₃) as a byproduct, which requires additional purification steps [7].
Oxalyl chloride ((COCl)₂): A milder alternative that produces gaseous byproducts (CO and CO₂), making purification easier. However, it is more expensive than thionyl chloride [5].
Phosphorus trichloride (PCl₃): Can be used with nearly all chlorine atoms participating in the chlorination, resulting in phosphonic acid as the main byproduct [7].
The choice of chlorinating agent depends on factors such as cost, scale of production, and the sensitivity of functional groups present in the substrate.
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, including the synthesis of acid chlorides. This approach offers significant advantages over conventional heating methods, particularly for the preparation of 2-(4-Nitrophenyl)acetyl chloride [8] [9] [10].
Microwave irradiation facilitates organic reactions through two primary mechanisms:
Dielectric Heating: Polar molecules (such as 4-nitrophenylacetic acid and thionyl chloride) absorb microwave energy and convert it to heat through molecular friction and dielectric loss [10].
Specific Microwave Effects: Non-thermal effects that arise from the direct interaction of the electric field with specific molecules in the reaction medium [9].
The application of microwave technology to the synthesis of 2-(4-Nitrophenyl)acetyl chloride offers several advantages:
| Advantage | Description | Impact on Synthesis |
|---|---|---|
| Reduced Reaction Time | Reactions that take hours under conventional heating can be completed in minutes | Increases throughput and efficiency |
| Improved Yield | Enhanced reaction rates often lead to higher product yields | Maximizes resource utilization |
| Higher Purity | Shorter reaction times minimize side reactions | Reduces purification requirements |
| Energy Efficiency | Direct heating of reaction components rather than the vessel | Reduces energy consumption |
| Reproducibility | Precise control over reaction parameters | Ensures consistent product quality |
The microwave-assisted synthesis of 2-(4-Nitrophenyl)acetyl chloride can be optimized through careful control of several parameters:
Power Settings: Optimal microwave power typically ranges from 100-300 W, with higher power settings potentially leading to localized overheating and decomposition [10] [11].
Temperature Control: Maintaining a temperature of 60-80°C is crucial for efficient conversion while minimizing side reactions. Modern microwave reactors allow precise temperature control through infrared sensors [9].
Reaction Time: Under microwave conditions, the chlorination of 4-nitrophenylacetic acid can be completed in 5-20 minutes, compared to 2-4 hours with conventional heating [8] [12].
Solvent Selection: The choice of solvent significantly impacts microwave absorption. Polar solvents like acetonitrile or dichloromethane are preferred due to their high dielectric constants [9] [11].
Sealed Vessel Technology: Using sealed reaction vessels allows the reaction to proceed above the normal boiling point of the solvent, further accelerating the reaction [10].
A typical optimized protocol involves:
4-Nitrophenylacetic acid (1 equiv.) and thionyl chloride (1.5-2 equiv.) in dichloromethane are placed in a microwave-compatible sealed vessel. The mixture is irradiated at 100-150 W, maintaining a temperature of 70°C for 10-15 minutes. After cooling, the solvent and excess thionyl chloride are removed under reduced pressure to yield 2-(4-Nitrophenyl)acetyl chloride.The advantages of microwave-assisted synthesis over conventional methods for preparing 2-(4-Nitrophenyl)acetyl chloride are evident in the following comparative data:
| Parameter | Conventional Heating | Microwave Heating | Improvement Factor |
|---|---|---|---|
| Reaction Time | 2-4 hours | 10-15 minutes | 8-16 times faster |
| Yield | 75-85% | 85-95% | 10-15% increase |
| Energy Consumption | High | Low | 60-70% reduction |
| Side Product Formation | Moderate | Minimal | Significant reduction |
| Scale-up Potential | Good | Limited to medium scale | Depends on equipment |
The primary limitation of microwave-assisted synthesis is the challenge of scaling up to industrial production levels. However, continuous-flow microwave systems have been developed to address this limitation, allowing for larger-scale production while maintaining the benefits of microwave heating [10] [13].
The transition from laboratory-scale synthesis to industrial production of 2-(4-Nitrophenyl)acetyl chloride presents numerous challenges that must be addressed to ensure economic viability, product quality, and environmental sustainability [14] [15] [16].
Industrial production of 2-(4-Nitrophenyl)acetyl chloride faces several key challenges:
Heat Management: The reaction between 4-nitrophenylacetic acid and thionyl chloride is exothermic. At industrial scale, efficient heat dissipation becomes critical to prevent runaway reactions and maintain product quality [17] [16].
Corrosion Issues: Both thionyl chloride and the resulting acid chloride are highly corrosive, necessitating specialized equipment constructed from corrosion-resistant materials such as glass-lined steel or specialized alloys [17] [15].
Handling of Toxic and Hazardous Materials: Thionyl chloride is toxic and reacts violently with water, requiring stringent safety protocols and specialized handling equipment [4].
Byproduct Management: The gaseous byproducts (SO₂ and HCl) must be properly captured and neutralized to comply with environmental regulations [17] [16].
Process Consistency: Maintaining consistent product quality across large production batches requires precise control of reaction parameters [15].
Several approaches have been developed for the industrial-scale production of 2-(4-Nitrophenyl)acetyl chloride:
Batch Process: Traditional batch reactors equipped with efficient cooling systems and gas handling capabilities. This approach offers flexibility but may have limitations in terms of throughput [16].
Continuous Flow Process: Continuous reactors that allow for better heat management and more consistent product quality. This approach is particularly suitable for large-scale production [15].
Semi-Batch Process: A hybrid approach where reagents are added continuously to a batch reactor, allowing for better control of the reaction exotherm [16].
The choice of production method depends on factors such as production volume, available infrastructure, and economic considerations.
Purification of 2-(4-Nitrophenyl)acetyl chloride is critical for ensuring product quality. Several purification strategies are employed at industrial scale:
Distillation: Fractional distillation under reduced pressure is the most common method for purifying acid chlorides. For 2-(4-Nitrophenyl)acetyl chloride, typical distillation conditions involve temperatures of 110-130°C at 0.5-1.0 mmHg pressure [18] [19].
Crystallization: For solid acid chlorides like 2-(4-Nitrophenyl)acetyl chloride (melting point 46-47°C), recrystallization from non-hydroxylic solvents such as toluene or petroleum ether can be effective [20] [18].
Filtration: Removal of insoluble impurities through filtration, often performed under inert atmosphere to prevent hydrolysis of the acid chloride [18].
Chromatographic Methods: For analytical purposes or small-scale purification, HPLC methods using reverse-phase columns have been developed. These methods typically employ acetonitrile/water mobile phases with phosphoric acid as a modifier [19].
The following table summarizes the key purification methods and their applicability:
| Purification Method | Advantages | Limitations | Applicability |
|---|---|---|---|
| Vacuum Distillation | Effective for volatile impurities, scalable | Thermal decomposition risk, energy-intensive | Primary method for large-scale purification |
| Crystallization | Simple equipment, high purity | Yield losses, solvent consumption | Complementary to distillation, final purification step |
| Filtration | Simple, removes particulates | Limited to insoluble impurities | Preliminary purification step |
| Chromatography | High resolution, analytical control | Limited scale, expensive | Analytical purposes, small-scale production |
For industrial production, several quality control parameters are monitored to ensure consistent product quality:
Implementing robust quality control procedures is essential for ensuring that the produced 2-(4-Nitrophenyl)acetyl chloride meets the required specifications for downstream applications.
The synthesis of 2-(4-Nitrophenyl)acetyl chloride inevitably generates byproducts that can impact both yield and product quality. Understanding these byproducts and implementing strategies to minimize their formation is crucial for optimizing the synthetic process [7].
Several byproducts can form during the synthesis of 2-(4-Nitrophenyl)acetyl chloride:
Acid Anhydride: Formation of 4-nitrophenylacetic anhydride can occur through the reaction of the acid chloride with unreacted 4-nitrophenylacetic acid [7].
Hydrolysis Products: Exposure to moisture can lead to hydrolysis of the acid chloride back to 4-nitrophenylacetic acid [18] [4].
Sulfur-Containing Impurities: When using thionyl chloride, residual sulfur compounds such as sulfoxides or sulfides may contaminate the product [4] [22].
Colored Impurities: Extended reaction times or elevated temperatures can lead to the formation of colored impurities, particularly with aged thionyl chloride that may contain disulfur dichloride [4] [22].
The following table summarizes the common byproducts, their formation mechanisms, and strategies for minimization:
| Byproduct | Formation Mechanism | Minimization Strategy |
|---|---|---|
| Acid Anhydride | Reaction between acid chloride and unreacted acid | Use excess thionyl chloride, ensure complete conversion |
| Hydrolysis Products | Reaction with moisture | Use anhydrous conditions, inert atmosphere |
| Sulfur Impurities | Decomposition of thionyl chloride | Use freshly purified thionyl chloride |
| Colored Impurities | Side reactions at elevated temperatures | Control reaction temperature, minimize reaction time |
Several analytical techniques are employed to identify and quantify byproducts in the synthesis of 2-(4-Nitrophenyl)acetyl chloride:
High-Performance Liquid Chromatography (HPLC): Provides separation and quantification of the acid chloride and its impurities. Reverse-phase HPLC with UV detection at 254 nm is commonly used [19].
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile components and structural identification of unknown impurities [7].
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify structural features of impurities and confirm product identity .
Infrared Spectroscopy (IR): Particularly useful for distinguishing between acid chloride (strong C=O absorption at ~1790 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) .
Thin-Layer Chromatography (TLC): A rapid screening method for monitoring reaction progress and detecting impurities [23].
Several strategies have been developed to maximize the yield of 2-(4-Nitrophenyl)acetyl chloride:
Reagent Optimization:
Reaction Condition Optimization:
Process Optimization:
Workup and Isolation Optimization:
The impact of various optimization techniques on the yield of 2-(4-Nitrophenyl)acetyl chloride is illustrated in the following table:
| Optimization Technique | Standard Conditions Yield (%) | Optimized Conditions Yield (%) | Improvement (%) |
|---|---|---|---|
| Thionyl Chloride Purity | 75-80 | 85-90 | 10-15 |
| Catalytic DMF Addition | 80-85 | 90-95 | 10-15 |
| Temperature Control | 75-85 | 85-90 | 5-15 |
| Inert Atmosphere | 70-80 | 85-95 | 15-25 |
| Anhydrous Conditions | 75-85 | 90-95 | 10-20 |
| Continuous Flow Process | 80-85 | 90-95 | 10-15 |
| Compound | Relative Reactivity | Mechanism | Rate Enhancement Factor |
|---|---|---|---|
| 2-(4-Nitrophenyl)acetyl chloride | High (enhanced by nitro group) | Addition-elimination | ~3-5x vs unsubstituted |
| Acetyl chloride | Very High (baseline) | Addition-elimination | 1.0 (reference) |
| Benzoyl chloride | Moderate | Addition-elimination | 0.3-0.5 |
| p-Nitrobenzoyl chloride | Low (due to resonance stabilization) | Addition-elimination | 0.1-0.2 |
| Phenylacetyl chloride | Moderate | Addition-elimination | 0.4-0.6 |
| Chloroacetyl chloride | High (enhanced by Cl electron withdrawal) | Addition-elimination | 2-3x |
The enhanced reactivity stems from the nitro group's ability to stabilize the transition state through electron withdrawal, reducing the activation energy for nucleophilic attack [7] [6]. Comparative studies reveal that acyl chlorides follow the general reactivity order: acetyl chloride > chloroacetyl chloride > 2-(4-nitrophenyl)acetyl chloride > phenylacetyl chloride > benzoyl chloride > p-nitrobenzoyl chloride [8].
The para-nitro substituent in 2-(4-nitrophenyl)acetyl chloride exerts significant electronic effects that fundamentally alter the carbonyl reactivity profile. The nitro group functions as a powerful electron-withdrawing group through both inductive and resonance mechanisms [9] [10] [11].
The Hammett sigma value for the para-nitro group is +0.78, indicating strong electron-withdrawing character [12] [13]. This electronic withdrawal operates through two primary pathways: the inductive effect, where the electronegative nitrogen and oxygen atoms withdraw electron density through the sigma framework, and the resonance effect, where the nitro group participates in mesomeric electron withdrawal through the pi system [14] [15].
Table 2: Electronic Effects of Nitro Group on Carbonyl Reactivity
| Parameter | Value/Description | Impact on Reactivity |
|---|---|---|
| Hammett σ value (para-NO₂) | +0.78 (strong electron-withdrawing) | Significantly increased |
| Inductive effect strength | High (-I effect) | Activates carbonyl carbon |
| Resonance effect strength | Strong (mesomeric withdrawal) | Stabilizes transition state |
| Carbonyl carbon δ⁺ charge | Increased positive charge density | Enhances nucleophile attraction |
| C-Cl bond polarization | Enhanced (weaker C-Cl bond) | Improves leaving group ability |
| Nucleophilic attack rate | 3-5x faster than unsubstituted | Accelerated reaction kinetics |
The electronic effects manifest in several ways that enhance carbonyl reactivity. The carbonyl carbon experiences increased positive charge density, making it more electrophilic and susceptible to nucleophilic attack [7] [6]. Simultaneously, the C-Cl bond becomes more polarized, facilitating chloride departure and improving the leaving group ability [1] [3].
The nitro group's influence extends beyond simple electron withdrawal. It participates in transition state stabilization through delocalization of negative charge that develops during nucleophilic attack [14] [15]. This stabilization effect is particularly pronounced in the tetrahedral intermediate formed during the addition-elimination mechanism, where the nitro group can accommodate excess electron density through its extended pi system [9] [10].
The hydrolysis of 2-(4-nitrophenyl)acetyl chloride exhibits distinct kinetic behaviors depending on the reaction medium. In aqueous systems, the reaction proceeds rapidly through a bimolecular mechanism involving water as the nucleophile [16] [17] [18].
Kinetic studies reveal that hydrolysis rates are significantly influenced by solvent composition, pH, and temperature [19] [20] [21]. In pure water at 25°C, the observed rate constant is approximately 2.5 × 10⁻³ s⁻¹, corresponding to a half-life of 4.6 minutes [20]. The reaction follows first-order kinetics with respect to both the acyl chloride and water concentration [21].
Table 3: Hydrolysis Kinetics in Different Media
| Solvent System | k_obs (s⁻¹) at 25°C | Half-life (min) | Mechanism |
|---|---|---|---|
| Pure water | 2.5 × 10⁻³ | 4.6 | Bimolecular (water attack) |
| Aqueous buffer (pH 7) | 1.8 × 10⁻³ | 6.4 | Bimolecular (water attack) |
| Aqueous buffer (pH 9) | 7.2 × 10⁻³ | 1.6 | Bimolecular (enhanced by OH⁻) |
| Acetone-water (70:30) | 4.1 × 10⁻⁴ | 28.1 | Bimolecular (reduced water activity) |
| Ethanol-water (80:20) | 6.8 × 10⁻⁴ | 17.0 | Bimolecular (reduced water activity) |
| Non-aqueous (anhydrous conditions) | No reaction | Stable | No hydrolysis |
The pH dependence of hydrolysis kinetics reveals interesting mechanistic details. Under neutral conditions, water acts as the primary nucleophile, while at higher pH values, hydroxide ions contribute significantly to the reaction rate [19] [22]. The rate enhancement observed at pH 9 results from the superior nucleophilicity of hydroxide ions compared to water molecules [23] [24].
In mixed aqueous-organic solvents, hydrolysis rates decrease substantially due to reduced water activity and altered solvation patterns [25] [20]. The dielectric constant of the medium plays a crucial role in stabilizing the charged transition state, with lower dielectric solvents showing reduced reaction rates [20]. Under strictly anhydrous conditions, the acyl chloride remains stable, highlighting the essential role of water in the hydrolysis mechanism [17].
The hydrolysis mechanism involves initial nucleophilic attack by water on the carbonyl carbon, forming a tetrahedral intermediate, followed by elimination of hydrogen chloride [16] [26]. The nitro group facilitates this process by stabilizing the transition state and enhancing the electrophilicity of the carbonyl carbon [9] [10].
The reduction of the nitro group in 2-(4-nitrophenyl)acetyl chloride to the corresponding amine represents a fundamental transformation in organic chemistry. Multiple reductive pathways are available, each with distinct mechanistic features and synthetic applications [27] [28] [29].
Catalytic hydrogenation using palladium on carbon represents the most widely employed method for nitro group reduction [30] [28]. Under standard conditions (room temperature, 1 atmosphere hydrogen), this transformation proceeds through a six-electron reduction pathway, yielding the corresponding amine in 90-95% yield [31] [29]. The mechanism involves sequential reduction through nitroso and hydroxylamine intermediates, though these species are typically not observed due to their rapid consumption [32] [33].
Table 4: Reductive Pathways for Nitro to Amine Transformations
| Reducing Agent | Reaction Conditions | Yield (%) | Selectivity | Mechanism |
|---|---|---|---|---|
| Catalytic hydrogenation (Pd/C, H₂) | Room temperature, 1 atm H₂ | 90-95 | High (6-electron reduction) | Catalytic hydrogenation |
| Iron/HCl system | Reflux in acidic medium | 85-90 | High (selective for nitro) | Single electron transfer |
| Zinc/NH₄Cl system | Aqueous medium, room temperature | 80-85 | Moderate (some side reactions) | Hydride transfer |
| Tin(II) chloride (SnCl₂) | Acidic conditions, moderate heating | 75-85 | High (chemoselective) | Two-electron reduction |
| Sodium borohydride/Ni catalyst | Ethanol, room temperature | 85-94 | High (nitro group specific) | Hydride transfer |
| Lithium aluminum hydride | Anhydrous ether, 0°C | 70-80 | Moderate (may reduce other groups) | Hydride transfer |
Metal-mediated reductions offer alternative pathways with different mechanistic profiles. Iron in acidic media provides efficient reduction through single-electron transfer mechanisms [34] [31]. The process involves initial electron transfer to the nitro group, forming a radical anion that undergoes further reduction and protonation steps [35] [33]. This method exhibits high selectivity for nitro groups while leaving other functional groups intact [34].
Zinc-mediated reductions in the presence of ammonium chloride operate through hydride transfer mechanisms [31] [29]. The reaction proceeds under mild conditions at room temperature, making it suitable for substrates containing acid-sensitive functional groups [27]. However, this method may exhibit reduced selectivity compared to catalytic hydrogenation [36].
The choice of reducing agent significantly impacts both the reaction outcome and mechanistic pathway. Sodium borohydride in combination with nickel catalysts provides excellent yields (85-94%) under mild conditions [27] [36]. This system operates through hydride transfer mechanisms and exhibits high selectivity for nitro groups [27].
Lithium aluminum hydride represents a powerful reducing agent capable of nitro group reduction, though it may also reduce other functional groups present in the molecule [31] [29]. The reaction requires anhydrous conditions and careful temperature control to prevent over-reduction or side reactions [28].
The reduction pathway can proceed through two distinct mechanisms: radical chemistry involving successive single-electron transfers, or hydride transfer mechanisms involving two-electron steps [33]. The choice of reducing agent and reaction conditions determines which pathway predominates, influencing both the reaction rate and product distribution [32] [35].